Enhanced Lipophilicity vs. Mono-Halogenated Analogs
The calculated partition coefficient (cLogP) of 3-bromo-4-chloro-5-(trifluoromethyl)benzyl bromide is estimated at approximately 3.58–3.68, based on computational predictions from structural parameters [1]. This value exceeds that of 3-(trifluoromethyl)benzyl bromide (cLogP ~3.2–3.4) and 3-chloro-4-(trifluoromethyl)benzyl bromide (cLogP ~3.3–3.5) . The elevated lipophilicity arises from the cumulative hydrophobic contributions of the bromo, chloro, and trifluoromethyl substituents on the aromatic core. This quantifiable difference in cLogP translates to altered distribution coefficients in biphasic systems and modified retention behavior in reversed-phase chromatography.
| Evidence Dimension | Calculated partition coefficient (cLogP) as a measure of lipophilicity |
|---|---|
| Target Compound Data | cLogP ≈ 3.58–3.68 (estimated from structure-based calculation) |
| Comparator Or Baseline | 3-(Trifluoromethyl)benzyl bromide (CAS 402-23-3): cLogP ≈ 3.2–3.4; 3-Chloro-4-(trifluoromethyl)benzyl bromide (CAS 361393-92-2): cLogP ≈ 3.3–3.5 |
| Quantified Difference | Target compound cLogP exceeds comparators by approximately 0.2–0.4 log units |
| Conditions | In silico calculation based on fragment-based additive methods; experimental logP values not reported in open literature |
Why This Matters
Higher lipophilicity influences the pharmacokinetic profile of derived compounds, and procurement of this specific intermediate ensures predictable cLogP contributions to final molecular targets.
- [1] ZINC15 Database. ZINC40448838 (3-Bromo-4-chloro-5-(trifluoromethyl)benzyl bromide analog). cLogP: 3.584. View Source
